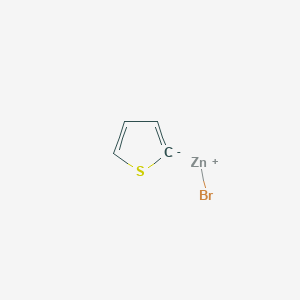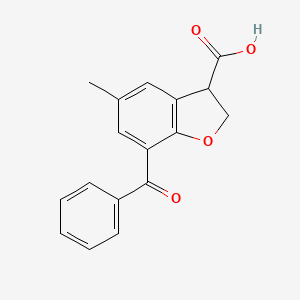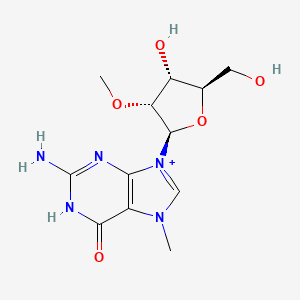![molecular formula C11H11BrN2O B13892661 4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol](/img/structure/B13892661.png)
4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol is a chemical compound that features a phenol group attached to an ethyl chain, which is further connected to a 5-bromo-1H-imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol typically involves the following steps:
Bromination of Imidazole: The starting material, imidazole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to obtain 5-bromo-1H-imidazole.
Alkylation: The brominated imidazole is then subjected to alkylation with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Coupling with Phenol: The resulting intermediate is then coupled with phenol under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom on the imidazole ring can be reduced to form the corresponding hydrogenated imidazole.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under basic conditions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mécanisme D'action
The mechanism of action of 4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the imidazole ring can participate in hydrogen bonding, π-π interactions, or halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(5-chloro-1H-imidazol-2-yl)ethyl]phenol
- 4-[2-(5-fluoro-1H-imidazol-2-yl)ethyl]phenol
- 4-[2-(5-iodo-1H-imidazol-2-yl)ethyl]phenol
Uniqueness
4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, potentially enhancing the compound’s binding affinity in biological systems. Additionally, the specific positioning of the bromine atom on the imidazole ring can affect the compound’s electronic properties and overall stability.
Propriétés
Formule moléculaire |
C11H11BrN2O |
|---|---|
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol |
InChI |
InChI=1S/C11H11BrN2O/c12-10-7-13-11(14-10)6-3-8-1-4-9(15)5-2-8/h1-2,4-5,7,15H,3,6H2,(H,13,14) |
Clé InChI |
JDRVRISKAJBFKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC2=NC=C(N2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


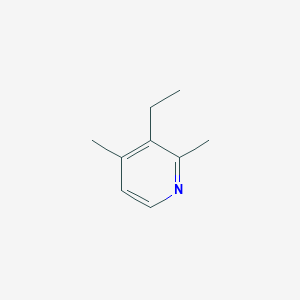
![(R)-Spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13892583.png)
![3-Oxabicyclo[3.1.1]heptan-1-ylmethyl 4-methylbenzenesulfonate](/img/structure/B13892587.png)
![N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine](/img/structure/B13892592.png)
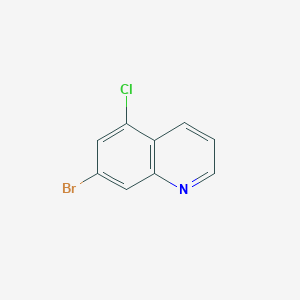

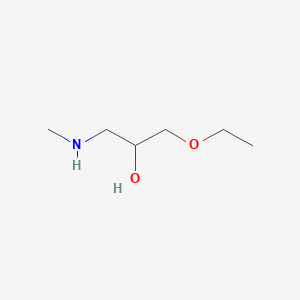
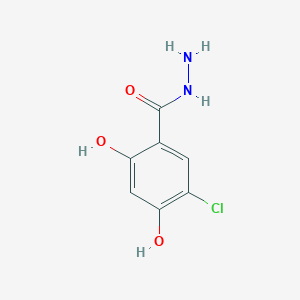
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13892618.png)
